1-Pyrenehexanoic acid

描述

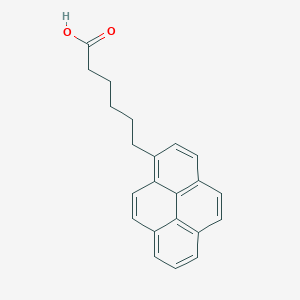

1-Pyrenehexanoic acid, also known as 6-(1-Pyrenyl)hexanoic acid, is a fluorescent compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol . It is widely used in scientific research due to its unique fluorescent properties, which make it an excellent probe for various biochemical and biophysical studies .

准备方法

1-Pyrenehexanoic acid can be synthesized through multiple synthetic routes. One common method involves a multi-step reaction starting with ethyl 6-chloro-6-oxohexanoate . The synthesis typically includes a Friedel-Crafts reaction followed by hydrazine hydrate treatment . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

化学反应分析

科学研究应用

Chemical Properties and Structure

1-Pyrenehexanoic acid is characterized by its pyrene moiety, which is known for its fluorescence properties. The compound has a molecular formula of C_{16}H_{18}O_2 and a molecular weight of 258.32 g/mol. Its structure allows for hydrophobic interactions, making it suitable for various applications in biological systems and material sciences.

Fluorescent Probes

This compound is widely used as a fluorescent probe in biochemical assays. Its fluorescence can be utilized to study protein conformational changes, binding interactions, and dynamics in live cells.

- Case Study: Protein Interaction Studies

A study demonstrated the use of PHA to label proteins for Förster resonance energy transfer (FRET) experiments, allowing researchers to investigate protein-protein interactions in real-time. The results indicated that PHA-labeled proteins provided clear fluorescence signals that facilitated the observation of dynamic interactions within cellular environments.

Drug Delivery Systems

The amphiphilic nature of PHA allows it to form micelles in aqueous solutions, making it a candidate for drug delivery systems. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Case Study: Anticancer Drug Delivery

In a research project, PHA was incorporated into polymeric micelles to deliver doxorubicin, an anticancer drug. The study found that PHA-enhanced micelles significantly increased the drug's therapeutic efficacy while minimizing side effects compared to free drug administration.

Polymer Composites

This compound can be used as a modifier in polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polymers can lead to improved performance in various applications.

- Data Table: Mechanical Properties of PHA-Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 25 | 300 | 120 |

| Polyvinyl Chloride | 40 | 250 | 140 |

| Polystyrene | 30 | 200 | 130 |

Nanotechnology

In nanotechnology, PHA is utilized for the functionalization of nanoparticles. Its ability to provide a hydrophobic environment enables the stabilization of nanoparticles in aqueous solutions.

- Case Study: Nanoparticle Stabilization

Research has shown that PHA-coated gold nanoparticles exhibit enhanced stability and biocompatibility. These nanoparticles have been used in targeted drug delivery and imaging applications.

作用机制

The mechanism of action of 1-Pyrenehexanoic acid is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property is utilized in various applications to detect and measure the presence of the compound or its interactions with other molecules .

相似化合物的比较

1-Pyrenehexanoic acid can be compared with other similar fluorescent compounds, such as:

Pyrene: A simpler aromatic hydrocarbon with strong fluorescence but lacks the functionalized hexanoic acid chain.

1-Pyreneboronic acid: Another fluorescent compound with a boronic acid group, used in different types of chemical reactions.

6-(1-Pyrenyl)caproic acid: A compound similar to this compound but with slight variations in its chemical structure.

The uniqueness of this compound lies in its combination of a pyrene moiety with a hexanoic acid chain, providing both strong fluorescence and functional versatility .

生物活性

1-Pyrenehexanoic acid (PHA) is a compound that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of PHA, focusing on its interactions with lipid membranes, its role in cellular signaling, and its implications in various biological processes.

Chemical Structure and Properties

This compound is an amphiphilic molecule characterized by a hydrophobic pyrene moiety and a hydrophilic hexanoic acid chain. This dual nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

The presence of the pyrene group imparts fluorescence properties, making PHA a useful probe in studies of lipid dynamics and cellular processes.

1. Interaction with Lipid Membranes

PHA's ability to integrate into lipid membranes significantly affects membrane fluidity and protein interactions. Research indicates that compounds similar to PHA can modulate lipid bilayer properties, which may influence:

- Membrane Fluidity : PHA alters the fluidity of lipid membranes, potentially impacting the localization and activity of membrane proteins.

- Cellular Signaling : By integrating into membranes, PHA can affect signaling pathways associated with membrane proteins, thereby influencing cellular responses.

2. Role in Lipid Metabolism

Studies have shown that PHA can influence lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation. Its incorporation into cellular membranes may facilitate or inhibit the activity of various lipases and phospholipases, leading to altered metabolic pathways.

Case Studies

Several case studies have highlighted the biological implications of PHA:

- Study on Membrane Dynamics : A study demonstrated that the addition of PHA to cell cultures resulted in significant changes in membrane fluidity, as measured by fluorescence recovery after photobleaching (FRAP) techniques. This study underscored the potential of PHA as a tool for investigating membrane dynamics in live cells.

- Lipid Metabolism Assessment : Another case study investigated the effects of PHA on lipid metabolism in Mycobacterium species. The presence of PHA influenced the expression of genes involved in fatty acid degradation pathways, suggesting its role as a modulator of metabolic processes.

Research Findings

Recent research findings indicate that this compound exhibits significant biological activity through various mechanisms:

属性

IUPAC Name |

6-pyren-1-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFCSIAVYVXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238327 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90936-85-9 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。